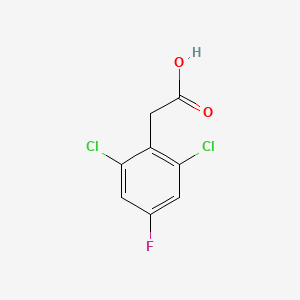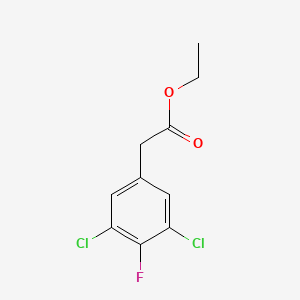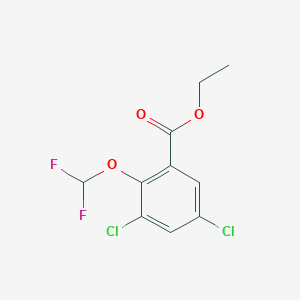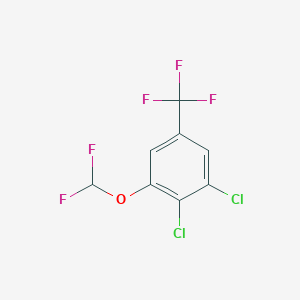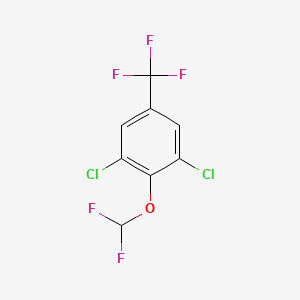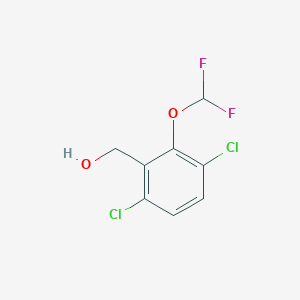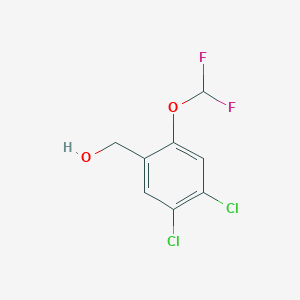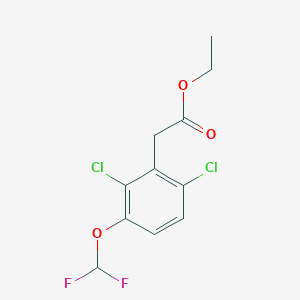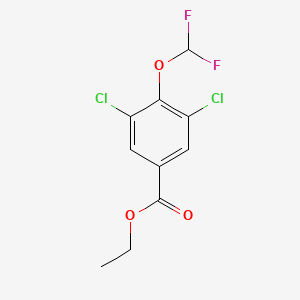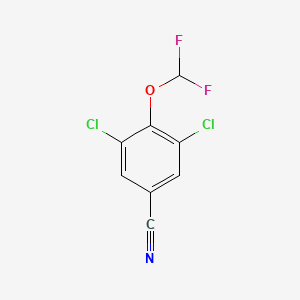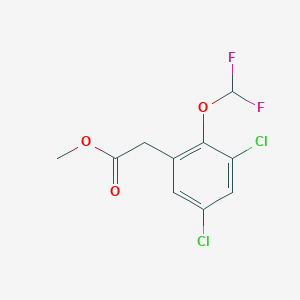
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate
Descripción general
Descripción
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (MDDFP) is a synthetic compound that has been gaining attention in recent years due to its diverse range of applications in scientific research. MDDFP has been used in a variety of fields, ranging from biochemistry and physiology to organic synthesis. This compound has been found to be especially useful in experiments involving the manipulation of enzymes and other proteins, due to its unique properties. In
Mecanismo De Acción
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate works by inhibiting the activity of certain enzymes, such as acetylcholinesterase. This inhibition is thought to be due to the compound's ability to bind to the active site of the enzyme, thus preventing the enzyme from performing its normal function. The inhibition of acetylcholinesterase is thought to be important in the study of the effects of drugs on cells, as well as in the study of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. Additionally, Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate has been found to have anti-inflammatory and antioxidant properties, as well as to have the potential to be used as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate has a number of advantages when used in lab experiments. For one, it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to using Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate in lab experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, so it must be used in relatively low concentrations.
Direcciones Futuras
There are a number of potential future directions for the use of Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate in scientific research. One potential direction is to explore the use of Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate in the study of the effects of drugs on cells. Additionally, Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate could be used in the study of enzyme-catalyzed reactions, as well as in the study of the effects of light and temperature on cells. Another potential direction could be to explore the use of Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate as an anti-cancer agent. Finally, Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate could be used in the study of the effects of oxidative stress on cells, as well as in the study of the effects of aging on cells.
Aplicaciones Científicas De Investigación
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate has been used in a variety of scientific research applications, including the study of enzymes and other proteins. It has been found to be especially useful in experiments involving the manipulation of proteins, due to its unique properties. Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate has also been used in the study of the effects of drugs on cells, as well as in the study of enzyme-catalyzed reactions. Additionally, Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate has been used in the study of the effects of light on cells, as well as in the study of the effects of temperature on cells.
Propiedades
IUPAC Name |
methyl 2-[3,5-dichloro-2-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-8(15)3-5-2-6(11)4-7(12)9(5)17-10(13)14/h2,4,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBOLTLOMOYDMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





